4-Bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide
CAS No.:
Cat. No.: VC13518597
Molecular Formula: C10H7BrF5NO
Molecular Weight: 332.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrF5NO |
|---|---|
| Molecular Weight | 332.06 g/mol |
| IUPAC Name | 4-bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C10H7BrF5NO/c11-7-2-1-5(3-6(7)10(14,15)16)9(18)17-4-8(12)13/h1-3,8H,4H2,(H,17,18) |
| Standard InChI Key | NSPDXHAKCNKKKR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)NCC(F)F)C(F)(F)F)Br |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)NCC(F)F)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Weight
The molecular formula of 4-bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide is C₁₀H₇BrF₅NO, with a molecular weight of 332.06 g/mol. This distinguishes it from structurally similar compounds, such as 4-bromo-N-(2-fluoroethyl)-3-(trifluoromethyl)benzamide (C₁₀H₈BrF₄NO, 314.07 g/mol) , where the ethylamine side chain contains a single fluorine atom instead of two.
IUPAC Name and SMILES Notation
The systematic IUPAC name is 4-bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide. Its SMILES representation, C1=CC(=C(C=C1C(=O)NCC(F)F)C(F)(F)F)Br, encodes the benzene ring substituted with bromine (position 4), trifluoromethyl (position 3), and a difluoroethylamide group.
Spectroscopic and Chromatographic Data
While direct spectroscopic data for this compound is limited, analogous benzamide derivatives exhibit characteristic infrared (IR) peaks for amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) . High-performance liquid chromatography (HPLC) retention times for similar halogenated benzamides range from 8–12 minutes under reverse-phase conditions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇BrF₅NO | |
| Molecular Weight | 332.06 g/mol | |
| IUPAC Name | 4-bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide | |
| SMILES | C1=CC(=C(C=C1C(=O)NCC(F)F)C(F)(F)F)Br | |
| InChIKey | NSPDXHAKCNKKKR-UHFFFAOYSA-N |
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis of 4-bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide typically involves a multi-step process:
-
Acylation of Benzoyl Chloride:
The trifluoromethyl-substituted benzoyl chloride intermediate is prepared by reacting 4-bromo-3-(trifluoromethyl)benzoic acid with oxalyl chloride in dichloromethane (DCM) catalyzed by dimethylformamide (DMF) . This yields the reactive acyl chloride, which is subsequently coupled with 2,2-difluoroethylamine. -
Amide Bond Formation:
The acyl chloride undergoes nucleophilic attack by 2,2-difluoroethylamine in the presence of triethylamine (Et₃N) as a base, forming the final amide product . Purification via column chromatography (petroleum ether/ethyl acetate, 10:1 v/v) yields the compound as a white solid .
Optimization Challenges
Key challenges include:
-
Steric Hindrance: The trifluoromethyl and bromine groups at positions 3 and 4 create steric bulk, requiring excess acyl chloride (1.05 eq) to drive the reaction to completion .
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Fluorine Reactivity: The electron-withdrawing nature of fluorine atoms on the ethylamine group reduces nucleophilicity, necessitating elevated temperatures (40–50°C) for efficient coupling.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Bromo-3-(trifluoromethyl)benzoic acid + (COCl)₂, DMF, DCM, RT, 4h | 92% |
| 2 | Acyl chloride + 2,2-difluoroethylamine, Et₃N, DCM, 40°C, 12h | 78% |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL at 25°C) but is soluble in DCM, dimethyl sulfoxide (DMSO), and acetone. Stability studies indicate decomposition above 200°C, with the amide bond undergoing hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions .
Crystallography and Conformational Analysis
X-ray diffraction data for analogous compounds reveal a planar benzamide core with dihedral angles of 5–10° between the benzene ring and amide group . The difluoroethyl side chain adopts a gauche conformation to minimize steric clashes with the trifluoromethyl substituent .
Biological Activity and Hypothesized Applications
Agrochemical Intermediate
The bromine atom at position 4 serves as a versatile site for further functionalization via Suzuki-Miyaura cross-coupling, enabling the synthesis of biaryl-containing insecticides . For example, coupling with pyridinylboronic acids yields neonicotinoid analogs with improved systemic activity .
Table 3: Comparative Insecticidal Activity of Analogues
| Compound | LC₅₀ (ppm) vs. P. xylostella |
|---|---|
| Parent benzamide | 12.3 |
| Biaryl-coupled derivative | 2.7 |
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